4-Chloro-3-iodoquinoline

Overview

Description

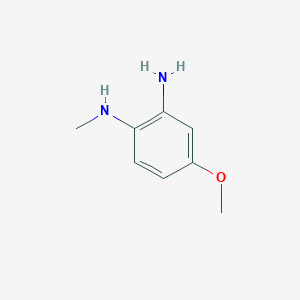

4-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-3-iodoquinoline, has attracted a lot of attention from chemists due to their wide range of applicability. Many methods for the synthesis of substituted quinoline rings have been developed recently. Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 289.500 Da, and the monoisotopic mass is 288.915497 Da .

Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Chloro-3-iodoquinoline, are used in various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .

Physical And Chemical Properties Analysis

4-Chloro-3-iodoquinoline is a solid substance . It has a molecular formula of C9H5ClIN and an average mass of 289.500 Da .

Scientific Research Applications

Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate

4-Chloro-3-iodoquinoline is used in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate through a TMSCl-promoted Friedländer reaction. This compound could have potential applications in the development of novel organic molecules with pharmaceutical relevance .

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions to produce 2,3,4-triarylquinolines. These triarylquinolines may find use in creating materials with specific electronic properties for use in organic electronics .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOABWDLKHXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460299 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-iodoquinoline | |

CAS RN |

590371-90-7 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Chloro-3-iodoquinoline particularly useful in organic synthesis?

A1: The presence of both chlorine and iodine substituents at specific positions on the quinoline ring allows for sequential functionalization. The reactivity difference between the two halogens enables selective manipulation. For instance, the iodine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkynyl [], or other groups at the 3-position. Subsequently, the chlorine atom at the 4-position can be further manipulated, enabling the synthesis of diversely substituted quinoline derivatives. [, ]

Q2: What kind of reactions are typically employed with 4-Chloro-3-iodoquinoline as a starting material?

A2: Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, are frequently employed with 4-Chloro-3-iodoquinoline. [, , ] For example, reacting 4-Chloro-3-iodoquinoline derivatives with arylboronic acids under Suzuki-Miyaura conditions can yield 2,3-diaryl-4-chloroquinolines. [] Similarly, Sonogashira reactions with terminal alkynes introduce alkynyl groups at the 3-position. [, ] Subsequent modifications, such as nucleophilic substitution of the chlorine atom with methoxide, can be performed to further diversify the structures. []

Q3: Can you give an example of how the regioselectivity of reactions with 4-Chloro-3-iodoquinoline has been investigated?

A3: Research has demonstrated the regioselective nature of reactions using 4-Chloro-3-iodoquinoline. For instance, Sonogashira cross-coupling reactions with terminal alkynes preferentially occur at the iodine atom, leading to 2-aryl-3-(alkynyl)-4-chloroquinolines. This selectivity is crucial for achieving controlled and predictable synthesis of desired quinoline derivatives. [, ]

Q4: What are some of the potential applications of compounds derived from 4-Chloro-3-iodoquinoline?

A4: While the provided research primarily focuses on synthetic methodology, the diverse range of substituted quinolines accessible from 4-Chloro-3-iodoquinoline holds promise for various applications. Quinoline scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. [] Therefore, these synthetic strategies could contribute to the development of novel pharmaceuticals and other biologically active compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)

![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)

![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)

![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)